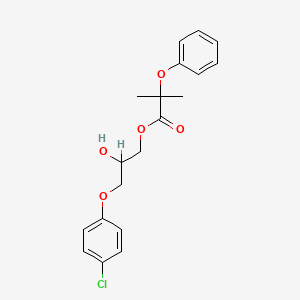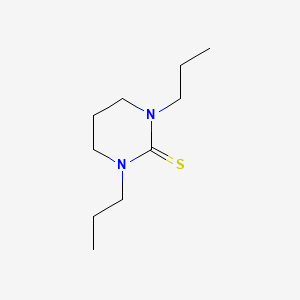
2-(Prop-2-en-1-yl)cyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allylcyclooctanone is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with an allyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclooctanone: One common method involves the alkylation of cyclooctanone with allyl bromide in the presence of a strong base such as sodium amide.
Ketonic Hydrolysis: Another method involves the ketonic hydrolysis of ethyl 1-allyl-2-ketocyclooctanecarboxylate, which is prepared by the alkylation of ethyl 2-ketocyclooctanecarboxylate.
Industrial Production Methods: Industrial production methods for 2-Allylcyclooctanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: 2-Allylcyclooctanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, while reduction of the allyl group can lead to saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to various substituted cyclooctanone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or saturated hydrocarbons.
Substitution: Various substituted cyclooctanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Allylcyclooctanone depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The allyl group can undergo metabolic transformations, while the ketone group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
2-Allylcyclohexanone: Similar structure but with a six-membered ring.
2-Allylcyclopentanone: Similar structure but with a five-membered ring.
Cyclooctanone: Lacks the allyl group but has the same ring structure.
Uniqueness: 2-Allylcyclooctanone is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to smaller ring analogs
Propiedades
Número CAS |
38931-77-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-prop-2-enylcyclooctan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2,10H,1,3-9H2 |
Clave InChI |
QWMSGRAERMWGNJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



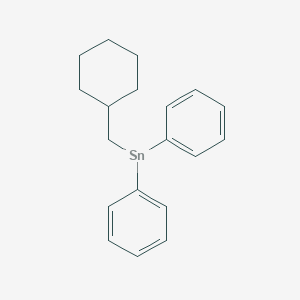

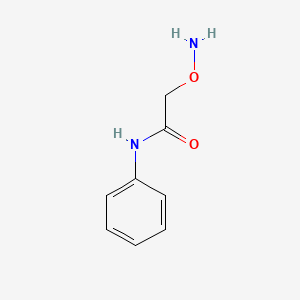
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
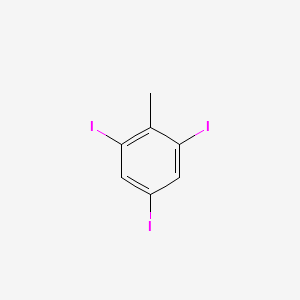
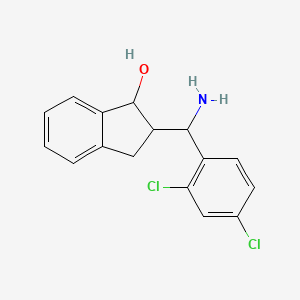
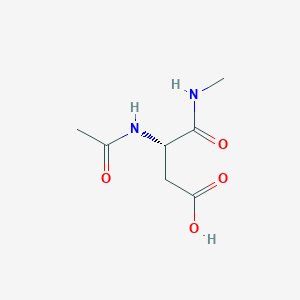
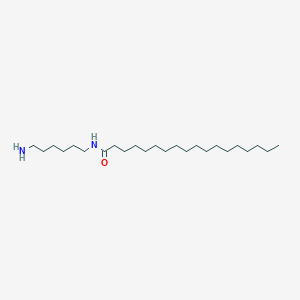

![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
